molecular formula C8H9ClFNO4S2 B2708145 4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride CAS No. 1016711-12-8

4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride

Cat. No. B2708145
CAS RN: 1016711-12-8
M. Wt: 301.73
InChI Key: DXQFAIJWYLDDPI-UHFFFAOYSA-N
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Description

4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H9ClFNO4S2 . It has a molecular weight of 301.75 . The IUPAC name for this compound is 4-[(ethylsulfonyl)amino]-3-fluorobenzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClFNO4S2/c1-2-16(12,13)11-8-4-3-6(5-7(8)10)17(9,14)15/h3-5,11H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 301.75 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Synthesis and Antitumor Applications

The utility of sulfonamide derivatives in the development of antitumor agents showcases the potential of compounds like 4-ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride. Such derivatives are designed and synthesized to obtain potent antitumor agents with low toxicity. For instance, the synthesis involves coupling p-acetamidobenzenesulfonamide with fluorinated compounds, leading to derivatives that exhibit high antitumor activity and low toxicity, indicating a significant therapeutic index (Huang, Lin, & Huang, 2001).

Electrostatic Activation in SNAr Reactions

The electrostatic activation of SNAr (nucleophilic aromatic substitution) reactivity through sulfonylonio substituents is another area of research. Studies demonstrate that compounds like 4-fluorobenzenesulfonyl chloride can be transformed into N-sulfonylpyridinium triflates, enabling SNAr reactions under mild conditions. This pathway opens new avenues for synthesizing benzene sulfonamides, which are of pharmaceutical interest, suggesting a potential application for similar fluorinated sulfonamides (Weiss & Pühlhofer, 2001).

Development of Metal Ion Sensors

The synthesis of bis-sulfonamides has been explored for applications as heavy metal sensors. For example, molecules like N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) have been synthesized and characterized for their potential as selective and sensitive sensors for metal ions like cobalt. This research highlights the adaptability of sulfonamide-based compounds in environmental monitoring and pollution control, pointing to possible uses for this compound derivatives (Sheikh et al., 2016).

Pharmaceutical and Enzymatic Studies

Sulfonamide derivatives, including those structurally related to this compound, have been extensively studied for their inhibitory activity against various enzymes, indicating their potential in designing new pharmaceuticals. For instance, sulfonamides incorporating fluorine and triazine moieties have shown to be effective inhibitors of enzymes from Mycobacterium tuberculosis, presenting a pathway for developing antimycobacterial agents with novel mechanisms of action (Ceruso et al., 2014).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride can provide detailed safety and hazard information . It’s important to handle all chemical compounds with care and use appropriate safety measures, especially when dealing with reactive compounds like sulfonyl chlorides.

properties

IUPAC Name

4-(ethylsulfonylamino)-3-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO4S2/c1-2-16(12,13)11-8-4-3-6(5-7(8)10)17(9,14)15/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQFAIJWYLDDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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